molecular formula C17H17N3O3S2 B14960323 N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B14960323
M. Wt: 375.5 g/mol
InChI Key: LMKIBHHWNNIKEU-UHFFFAOYSA-N
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Description

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of 2-methoxybenzylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with phenylmethanesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anticancer properties and its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. Unlike the NBOMe compounds, which are primarily known for their psychoactive effects, this compound is studied for its potential therapeutic applications, particularly in the field of oncology.

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C17H17N3O3S2/c1-23-15-10-6-5-9-14(15)11-16-18-19-17(24-16)20-25(21,22)12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,20)

InChI Key

LMKIBHHWNNIKEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=NN=C(S2)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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